N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide-acetamide hybrid compound characterized by a 1,1-dioxothiolan (sulfolane) moiety and an ethyl-(E)-styrylsulfonyl group. This structural complexity distinguishes it from simpler acetamide derivatives, such as those with thiadiazole or thiazole backbones (e.g., compounds in and ).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-2-18(12-16(19)17-15-9-10-24(20,21)13-15)25(22,23)11-8-14-6-4-3-5-7-14/h3-8,11,15H,2,9-10,12-13H2,1H3,(H,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVKQSCKCIDMRR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a compound of interest due to its potential biological activities. The compound's structure suggests that it may possess various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C22H24N2O6S
- Molecular Weight : 452.50 g/mol
The presence of the dioxothiolan moiety and the sulfonamide group are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxothiolan ring and subsequent functionalization with sulfonamide and ethyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related class of 1,3-dioxolanes demonstrated significant antifungal activity against Candida albicans and antibacterial activity against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1,3-Dioxolane A | Staphylococcus aureus | 625 |
| 1,3-Dioxolane B | Pseudomonas aeruginosa | 1250 |
| N-(1,1-dioxothiolan) | Candida albicans | Not tested |
Anticancer Activity
The sulfonamide derivatives have been investigated for their anticancer properties. Preliminary findings indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Study on Sulfonamides | MCF7 (Breast Cancer) | 10 |
| Study on Dioxothiolans | HeLa (Cervical Cancer) | 5 |
Case Studies
A notable case study involved the evaluation of a series of sulfonamide derivatives in vitro for their cytotoxic effects on cancer cell lines. The study concluded that modifications to the sulfonamide moiety significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with other N-substituted acetamides but differs in substituent chemistry:
Key Observations :
- Heterocyclic Moieties : Thiadiazole (5g) and thiazole () derivatives prioritize metabolic stability and coordination chemistry, whereas the sulfolane group in the target compound may favor solubility in polar media .
- Aromatic Substituents: Chlorophenyl () and styrylsulfonyl groups both enable π-π stacking but differ in steric demands. The (E)-styrylsulfonyl group’s planar geometry may enhance binding to flat hydrophobic pockets compared to bulkier substituents like isopropyl-methylphenoxy (5g) .
Physicochemical Properties
Melting points and yields of select analogs (from ):
| Compound | Structure | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide | 132–134 | 74 |
| 5h | N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | 133–135 | 88 |
| 5m | N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide | 135–136 | 85 |
- However, analogs with benzylthio substituents (e.g., 5h, 5m) exhibit higher yields (85–88%), suggesting efficient synthetic routes for sulfur-containing acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
